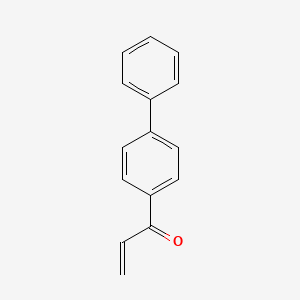

1-(4-Phenylphenyl)prop-2-en-1-one

Description

1-(4-Phenylphenyl)prop-2-en-1-one, also referred to as (2E)-3-(4-methoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one (LabMol-69), is a chalcone derivative characterized by a conjugated enone system and biphenyl substitution at the 1-position. This compound is synthesized via base-catalyzed Aldol condensation, yielding a yellow crystalline solid with a melting point of 164°C and high HPLC purity (99.36%) . Its structure is confirmed by spectroscopic methods, including $^{1}\text{H}$ NMR, $^{13}\text{C}$ NMR, IR, and ESI-MS, which validate the (E)-configuration of the α,β-unsaturated ketone moiety . Chalcones like LabMol-69 are studied for their diverse biological activities, such as antitubercular properties, and serve as intermediates in synthesizing more complex heterocyclic compounds.

Properties

IUPAC Name |

1-(4-phenylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O/c1-2-15(16)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h2-11H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIESMVFZMDBMBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Phenylphenyl)prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of benzaldehyde with acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction typically occurs in an ethanol or methanol solvent at room temperature, yielding the chalcone product after purification .

Industrial Production Methods: Industrial production of chalcones often employs similar methods but on a larger scale. The reaction conditions are optimized to increase yield and purity, often involving continuous flow reactors and automated systems to control temperature and reaction time precisely .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Phenylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: Chalcones can be oxidized to form flavones using oxidizing agents such as iodine or hydrogen peroxide.

Reduction: Reduction of chalcones with sodium borohydride or lithium aluminum hydride yields dihydrochalcones.

Common Reagents and Conditions:

Oxidation: Iodine in acetic acid or hydrogen peroxide in methanol.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed:

Oxidation: Flavones.

Reduction: Dihydrochalcones.

Substitution: Halogenated chalcones.

Scientific Research Applications

1-(4-Phenylphenyl)prop-2-en-1-one has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and diabetes.

Mechanism of Action

The mechanism of action of 1-(4-Phenylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., iodine in LabMol-76) reduce synthetic yield (6%) compared to electron-donating groups (e.g., methoxy in LabMol-69, 53%) .

- Thermal Stability : Higher melting points correlate with extended conjugation (LabMol-69: 164°C) or rigid substituents (LabMol-70: 152°C) .

- Synthetic Methods : Microwave-assisted synthesis (e.g., C1 in ) often improves yield and purity compared to conventional methods.

Chemical Reactivity and Electronic Properties

Quantum chemical descriptors and nonlinear optical (NLO) properties highlight substituent-dependent electronic behavior:

Key Observations :

- NLO Performance: Chalcones with electron-donating groups (e.g., dimethylamino in ) exhibit enhanced hyperpolarizability due to charge transfer across the π-conjugated system.

- Dipole Moments : Polar substituents (e.g., hydroxyl in ) increase dipole moments, influencing solubility and intermolecular interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.